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Compound of Interest

Compound Name: Cyp51-IN-18

Cat. No.: B15561623 Get Quote

As "Cyp51-IN-18" is not a publicly recognized designation for a specific sterol 14α-

demethylase inhibitor, this technical guide utilizes the well-characterized and novel inhibitor,

VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-

yl)benzamide), as a representative molecule to illustrate the core principles and experimental

methodologies relevant to the field. VNI is a potent, selective inhibitor of protozoan CYP51 and

serves as an excellent exemplar for researchers, scientists, and drug development

professionals.[1][2][3]

Introduction to Sterol 14α-Demethylase (CYP51)
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical

enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in

mammals.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from

sterol precursors, a vital step for the structural integrity and function of cellular membranes.

Due to its essential role in pathogenic microbes and the differences between microbial and

human CYP51, it has become a major target for the development of antifungal and antiparasitic

agents.

VNI: A Novel CYP51 Inhibitor
VNI is a carboxamide-containing β-phenyl-imidazole that has demonstrated high potency and

selectivity against CYP51 from the protozoan parasite Trypanosoma cruzi, the causative agent

of Chagas disease. Its mechanism of action involves the coordination of the imidazole nitrogen

to the heme iron atom within the active site of CYP51, thereby inhibiting its catalytic activity.
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This leads to the disruption of the parasite's sterol biosynthesis, ultimately resulting in cell

growth inhibition and death.

Quantitative Data for VNI
The following tables summarize the key quantitative data for VNI's activity against T. cruzi and

its CYP51 enzyme.

Table 1: In Vitro Activity of VNI against Trypanosoma cruzi

Parameter Strain Value Reference

EC50 (Bloodstream

Trypomastigotes)
Y 11 µM

EC50 (Culture-

Derived

Trypomastigotes)

Y ~3.0 µM

EC50 (Culture-

Derived

Trypomastigotes)

Colombiana ~3.0 µM

Table 2: In Vivo Efficacy of VNI in a Murine Model of Acute Chagas Disease

Treatment Regimen
Parasitemia
Reduction

Survival Rate Reference

25 mg/kg (twice daily)

Similar to

benznidazole (100

mg/kg/day)

100%

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Recombinant CYP51 Inhibition Assay
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This assay directly measures the inhibitory effect of a compound on the enzymatic activity of

purified, recombinant CYP51.

Methodology:

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following

components:

Purified recombinant T. cruzi CYP51 (final concentration, e.g., 0.5 µM).

Appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

Substrate: Radiolabeled eburicol (final concentration, e.g., 50 µM).

VNI (or test compound) at various concentrations, typically added from a DMSO stock.

Initiation of Reaction: Start the enzymatic reaction by adding NADPH (final concentration,

e.g., 100 µM).

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent, such

as ethyl acetate, to extract the sterols.

Analysis:

Dry the extracted sterols under a stream of nitrogen.

Resuspend the dried residue in a suitable solvent (e.g., methanol).

Analyze the reaction products using reverse-phase High-Performance Liquid

Chromatography (HPLC) coupled with a radioactivity detector to quantify the conversion of

the substrate to the demethylated product.

Data Analysis: Calculate the percentage of inhibition at each compound concentration and

determine the IC50 value.
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In Vitro Anti-parasitic Assay (Trypanosome Growth
Inhibition)
This cell-based assay determines the efficacy of a compound in inhibiting the growth of T. cruzi.

Methodology:

Parasite Culture: Culture bloodstream or culture-derived trypomastigotes of T. cruzi in an

appropriate medium under standard conditions.

Compound Preparation: Prepare serial dilutions of VNI (or the test compound) in the culture

medium.

Assay Setup:

Seed a 96-well plate with a known density of trypomastigotes.

Add the prepared compound dilutions to the wells. Include a vehicle control (e.g., DMSO)

and a positive control (e.g., benznidazole).

Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).

Quantification of Parasite Viability: Assess parasite viability using a suitable method, such as:

Direct counting with a hemocytometer.

A colorimetric assay (e.g., MTT or resazurin-based).

Data Analysis: Determine the EC50 value, which is the concentration of the compound that

inhibits parasite growth by 50%.

In Vivo Efficacy in a Murine Model of Chagas Disease
This protocol outlines the assessment of a compound's efficacy in a living organism infected

with T. cruzi.

Methodology:
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Animal Model: Use a suitable mouse strain (e.g., Swiss mice).

Infection: Infect the mice with a specific strain of T. cruzi (e.g., Y strain).

Treatment:

Once the infection is established (detectable parasitemia), begin treatment with VNI (or

the test compound) administered via a suitable route (e.g., oral gavage).

A typical treatment regimen could be 25 mg/kg of body weight, administered twice daily.

Include a vehicle control group and a positive control group (e.g., benznidazole).

Monitoring:

Monitor parasitemia levels in the blood at regular intervals.

Record animal survival rates.

Data Analysis: Compare the reduction in parasitemia and the survival rates between the

treated and control groups to evaluate the in vivo efficacy of the compound.
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Caption: Inhibition of the sterol biosynthesis pathway by VNI.

Experimental Workflow: In Vitro CYP51 Inhibition Assay
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Caption: Workflow for determining the in vitro inhibition of CYP51.

Logical Relationship: VNI's Therapeutic Rationale
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Caption: The logical basis for VNI as an anti-Chagas disease agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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